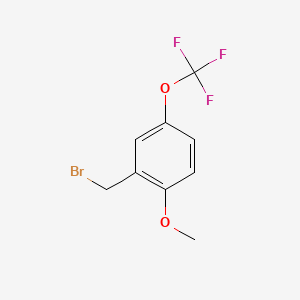

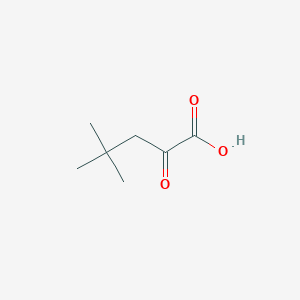

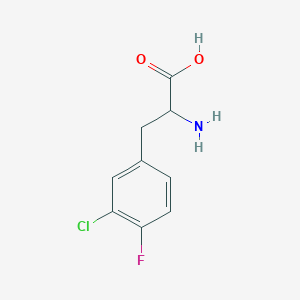

![molecular formula C6H9N3O B1308090 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 821016-54-0](/img/structure/B1308090.png)

4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one" is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. It is a part of various chemical syntheses and has been studied for its potential use in creating different organic compounds, including fused pyranones and Schiff base ligands .

Synthesis Analysis

The synthesis of related compounds involves the reaction of activated methylene compounds with various reagents under acidic or basic conditions. For instance, the synthesis of methyl (3-benzoylamino-5-methoxycarbonyl-2-oxo-2

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing the pyrazole moiety, play a crucial role in medicinal chemistry and organic synthesis. The pyrazole scaffold is recognized as a pharmacophore due to its presence in many biologically active compounds, serving as an interesting template for both combinatorial and medicinal chemistry. Pyrazoles are extensively utilized as synthons in organic synthesis, showcasing widespread biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors further highlights the importance of these heterocycles in medicinal chemistry, providing valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Synthesis of Tetrahydrobenzo[b]pyrans Using Organocatalysts

Research in the synthesis of tetrahydrobenzo[b]pyrans, which are significant due to their presence in many natural products and pharmaceuticals, demonstrates the interest in developing new methodologies for the construction of heterocyclic compounds. Organocatalytic approaches have been investigated for the synthesis of these compounds, highlighting the importance of green chemistry principles in the development of less toxic and more environmentally friendly reactions (Kiyani, 2018).

Future Directions

The potential applications of “4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one” and similar compounds are vast. For instance, some compounds have shown considerable antifungal activity and excellent antibacterial activity . They could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .

properties

IUPAC Name |

4-(dimethylaminomethylidene)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)4-5-3-7-8-6(5)10/h3-4H,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNARJWAYOXLPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C=NNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404207 |

Source

|

| Record name | 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |

CAS RN |

821016-54-0 |

Source

|

| Record name | 4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

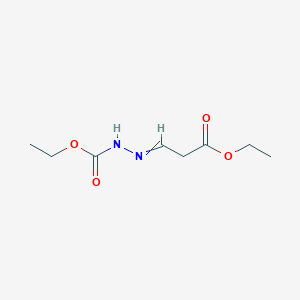

![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)

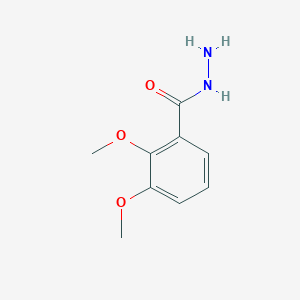

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)

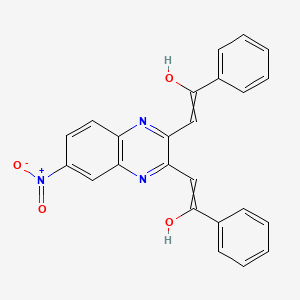

![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)

![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)